
(4-(4-Amino-2-chlorophenyl)piperazin-1-yl)(4-chlorophenyl)methanone
Overview
Description
(4-(4-Amino-2-chlorophenyl)piperazin-1-yl)(4-chlorophenyl)methanone is a compound that features a piperazine ring substituted with amino and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Amino-2-chlorophenyl)piperazin-1-yl)(4-chlorophenyl)methanone typically involves the reaction of 4-chloroaniline with piperazine in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Anhydrous potassium carbonate
Solvent: Methanol
Temperature: Reflux conditions
The reaction proceeds through nucleophilic substitution, where the amino group of piperazine attacks the chlorophenyl group, leading to the formation of the desired product .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve using continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Formation of the Piperazine Core
The piperazine ring is synthesized through cyclization of ethylenediamine derivatives. For example:
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Step 1 : Reaction of 4-aminophenol with piperazine under basic conditions (e.g., sodium hydroxide) to form the piperazine-phenol intermediate .
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Step 2 : Subsequent acylation (e.g., benzoylation) of the piperazine-phenol intermediate to introduce the aryl ketone group .
Key Reactions
The compound undergoes several chemically significant reactions, including:
Amide Bond Formation
The methanone linkage is formed through:
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Condensation of acid chlorides : For example, reaction of 4-chlorobenzoyl chloride with piperazine derivatives under acidic conditions .
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Nucleophilic acyl substitution : The piperazine nitrogen attacks the carbonyl carbon of the benzoyl chloride, forming a stable amide bond .
Hydrolysis of Amides
Under acidic or basic conditions (e.g., H₂SO₄, HBr), the amide bond can hydrolyze to yield carboxylic acids or amines .
Electrophilic Aromatic Substitution
The presence of halogen substituents (Cl) on the phenyl rings allows for further functionalization via substitution reactions (e.g., nitration, amination) .
Table 2: Reaction Mechanisms and Outcomes
Biological Relevance
The compound exhibits potential therapeutic activity due to its dual pharmacophoric design (piperazine and aryl ketone moieties).
Tyrosinase Inhibition
Similar piperazine-aryl ketone derivatives (e.g., ML210) inhibit tyrosinase activity, suggesting applications in anti-melanogenic therapies .
Anticancer and Neuropharmacological Effects
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Anticancer activity : The triazole/triazole-like moieties in related compounds (e.g., SCHEMBL1497865) exhibit cytotoxic effects against cancer cells .
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Neuropharmacology : Piperazine-based compounds (e.g., clozapine analogs) interact with dopamine receptors, indicating potential for antipsychotic applications .
Table 3: Biological Activity of Related Compounds
Compound | Target/Mechanism | Activity | Reference |
---|---|---|---|
ML210 | Tyrosinase inhibition | Anti-melanogenic | |
SCHEMBL1497865 | Cytotoxicity | Anticancer | |
Clozapine analogs | Dopamine receptor binding | Antipsychotic |
Challenges and Optimization
Scientific Research Applications
(4-(4-Amino-2-chlorophenyl)piperazin-1-yl)(4-chlorophenyl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (4-(4-Amino-2-chlorophenyl)piperazin-1-yl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects .
Biological Activity
The compound (4-(4-Amino-2-chlorophenyl)piperazin-1-yl)(4-chlorophenyl)methanone , also known as CAS 640759-18-8 , is a piperazine derivative that has garnered attention for its potential biological activities, particularly in cancer treatment and neuropharmacology. This article synthesizes diverse research findings on its biological activity, including structure-activity relationships, mechanisms of action, and case studies.
Chemical Structure and Properties
- Molecular Formula : C17H17Cl2N3O
- Molecular Weight : 348.24 g/mol
- IUPAC Name : 4-(4-amino-2-chlorophenyl)-1-piperazinyl(4-chlorophenyl)methanone
The structure features a piperazine ring substituted with both amino and chlorophenyl groups, which are critical for its biological activity.
Research indicates that this compound functions primarily through the inhibition of specific cellular pathways related to cancer cell proliferation and apoptosis. Notably, studies have shown that derivatives of piperazine can disrupt microtubule dynamics, leading to mitotic arrest in cancer cells .
Key Mechanisms:
- Microtubule Disruption : Similar compounds have been shown to inhibit microtubule dynamics, which is crucial for cell division .
- Dopamine D4 Receptor Affinity : The compound exhibits high affinity for dopamine D4 receptors, suggesting potential applications in neuropharmacology .
Case Studies and Findings:
- Colon Cancer Sensitivity :
- Dopamine Receptor Studies :
- Cytotoxicity Testing :
Structure-Activity Relationship (SAR)
The biological activity of this compound is highly dependent on the structural modifications made to the piperazine framework.
Modification Type | Effect on Activity |
---|---|
Chlorine Substitution | Increased affinity for D4 receptors |
Amino Group Positioning | Enhanced cytotoxicity against cancer cells |
Variations in Aromatic Rings | Altered selectivity towards different receptor subtypes |
Safety and Toxicology
While promising, the safety profile of this compound requires thorough investigation. Preliminary studies suggest moderate toxicity levels; however, detailed toxicological assessments are necessary to establish safety margins for clinical applications .
Q & A
Basic Research Questions
Q. What are the common synthetic pathways for synthesizing (4-(4-Amino-2-chlorophenyl)piperazin-1-yl)(4-chlorophenyl)methanone, and how do reaction conditions influence yield?
- Methodological Answer : A typical route involves coupling 4-nitrobenzoyl chloride derivatives with piperazine intermediates under basic conditions (e.g., triethylamine) to form the ketone backbone, followed by nitro-group reduction using SnCl₂ in acidic media to yield the amino group . Reaction optimization, such as solvent choice (e.g., DMF vs. THF) and temperature control (e.g., 0–5°C for nitro reduction), significantly impacts yield. For example, a 55% yield was reported for a structurally similar compound via reductive amination .
Q. How is the molecular structure of this compound confirmed in crystallographic studies?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed to determine bond lengths, angles, and packing arrangements. Parameters include:
- Crystallographic Data :
Parameter | Value (Example from Similar Compound) | Source |
---|---|---|
Space group | P21/c | |
Unit cell dimensions | a = 6.0686 Å, b = 18.6887 Å, c = 14.9734 Å | |
R factor | 0.035 |
- Refinement software (e.g., SHELX) and low-temperature data collection (113 K) minimize thermal motion artifacts .
Q. What spectroscopic techniques are used to characterize this compound, and how are data interpreted?
- Methodological Answer :
- NMR : H and C NMR identify substituent positions. For example, aromatic protons appear at δ 6.8–7.4 ppm, while piperazine protons resonate at δ 2.5–3.5 ppm .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 387.1 for C₁₈H₁₆Cl₂N₃O) .
- FT-IR : Stretching vibrations for C=O (1660–1680 cm⁻¹) and NH₂ (3350–3450 cm⁻¹) are critical .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for piperazine-based analogs?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times). A systematic approach includes:
Standardized Assays : Use common protocols (e.g., MIC for antimicrobial activity) .
Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., chloro vs. methyl groups on piperazine) .
Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding interactions with targets like serotonin receptors .
Q. What strategies optimize the compound’s solubility and stability for in vivo studies?
- Methodological Answer :
- Salt Formation : Dihydrochloride salts improve aqueous solubility (e.g., 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride) .
- Prodrug Design : Esterification of hydroxyl groups enhances membrane permeability .
- Stability Testing : HPLC under varied pH (3–9) and temperature (4–37°C) identifies degradation pathways .
Q. How do steric and electronic effects of the 4-chlorophenyl group influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric Effects : Bulkier substituents hinder nucleophilic substitution at the piperazine nitrogen, requiring catalysts like Pd(PPh₃)₄ .
- Electronic Effects : Electron-withdrawing Cl groups activate the phenyl ring for electrophilic aromatic substitution (e.g., nitration at meta positions) .
Q. Data Contradiction Analysis
Q. Why do different studies report conflicting yields for similar piperazine derivatives?
- Methodological Answer : Contradictions arise from:
- Purification Methods : Column chromatography (silica vs. reverse-phase) impacts recovery .
- Starting Material Purity : Commercial 4-chlorophenyl precursors vary in isomer content (e.g., ortho vs. para substitution) .
- Reaction Scalability : Pilot-scale reactions (≥10 g) often report lower yields due to heat dissipation issues .
Q. Experimental Design Considerations
Q. How should researchers design assays to evaluate this compound’s potential as a kinase inhibitor?
- Methodological Answer :
Target Selection : Focus on kinases with piperazine-binding pockets (e.g., BCR-ABL) .
Inhibition Assays : Use fluorescence polarization (FP) or TR-FRET for IC₅₀ determination .
Control Compounds : Compare with imatinib derivatives to benchmark activity .
Q. Structural and Functional Insights
Q. What crystallographic data support the compound’s conformational flexibility in receptor binding?
- Methodological Answer : SC-XRD reveals torsional angles between the piperazine and chlorophenyl groups (e.g., 15–25° rotation in similar structures), enabling "induced-fit" binding to receptors .
Properties
IUPAC Name |
[4-(4-amino-2-chlorophenyl)piperazin-1-yl]-(4-chlorophenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O/c18-13-3-1-12(2-4-13)17(23)22-9-7-21(8-10-22)16-6-5-14(20)11-15(16)19/h1-6,11H,7-10,20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTYBPMHITZRJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)N)Cl)C(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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